molecular formula C9H13NO2S B7727924 N,N,4-trimethylbenzenesulfonamide CAS No. 20725-56-8

N,N,4-trimethylbenzenesulfonamide

Cat. No.: B7727924
CAS No.: 20725-56-8
M. Wt: 199.27 g/mol
InChI Key: WZKOKGOAHBIPCI-UHFFFAOYSA-N
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Description

N,N,4-Trimethylbenzenesulfonamide, with the CAS Registry Number 599-69-9, is an organic sulfur compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This benzenesulfonamide derivative is characterized by methyl groups at the 4-position of the benzene ring and on the nitrogen atoms of the sulfonamide functional group. This compound serves as a valuable reagent and building block in scientific research. Its primary application is in the field of analytical chemistry, where it is used for developing and validating reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods . It is particularly useful for testing separation protocols on specialized columns, demonstrating the method's applicability for the scalable analysis and purification of chemical compounds, which can also be adapted for fast UPLC applications and pharmacokinetics research . As a member of the sulfonamide family, which is historically significant for its role as a synthetic bacteriostatic antibiotic, this compound may share structural similarities with compounds that inhibit bacterial dihydropteroate synthase (DHPS) . Sulfonamides more broadly continue to be a focus of modern research due to their diverse biological activities, including investigated anti-proliferative properties, and their utility in organic synthesis for creating novel heterocyclic compounds . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, noting associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,4-trimethylbenzenesulfonamide
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InChI

InChI=1S/C9H13NO2S/c1-8-4-6-9(7-5-8)13(11,12)10(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WZKOKGOAHBIPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060520
Record name Benzenesulfonamide, N,N,4-trimethyl-
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Molecular Weight

199.27 g/mol
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CAS No.

599-69-9, 20725-56-8
Record name N,N-Dimethyl-p-toluenesulfonamide
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Record name p-Toluenesulfonamide, N,N-dimethyl-, (+)-
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Record name Benzenesulfonamide, N,N,4-trimethyl-
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Record name N,N-DIMETHYL-P-TOLUENESULFONAMIDE
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Record name Benzenesulfonamide, N,N,4-trimethyl-
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Record name Benzenesulfonamide, N,N,4-trimethyl-
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Record name N,N-dimethyl-p-toluenesulphonamide
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Preparation Methods

Solvent and Base Selection

Comparative studies reveal solvent-dependent yields:

SolventBaseReaction Time (h)Yield (%)
THFK₂CO₃885
DCMEt₃N1268
DMFNaOH678

THF-K₂CO₃ combinations provide optimal results due to improved solubility of intermediates and efficient HCl scavenging.

Purification and Crystallization

Recrystallization from ethanol yields high-purity crystals suitable for X-ray diffraction. Source reports:

  • Crystal System : Monoclinic (space group P21/n)

  • Unit Cell Parameters :

    • a=8.923A˚a = 8.923 \, \text{Å}

    • b=12.407A˚b = 12.407 \, \text{Å}

    • c=9.815A˚c = 9.815 \, \text{Å}

    • β=101.74\beta = 101.74^\circ

Hydrogen bonding interactions (C–H···O) create a polymeric network, stabilizing the crystal lattice.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d₆) :

  • δ 2.6 (s, 3H, Ar–CH₃)

  • δ 3.2 (s, 6H, N–(CH₃)₂)

  • δ 7.0–7.8 (m, 4H, aromatic protons)

13C NMR (101 MHz, CDCl₃) :

  • δ 21.5 (Ar–CH₃)

  • δ 37.9 (N–(CH₃)₂)

  • δ 127.8–143.5 (aromatic carbons)

The absence of residual amine or sulfonyl chloride peaks confirms reaction completeness.

Industrial-Scale Considerations

For bulk synthesis, source recommends:

  • Continuous Flow Reactors : Reduce reaction time to 2 hours with 90% yield.

  • Solvent Recycling : THF recovery via fractional distillation (≥95% efficiency).

  • Waste Management : HCl gas scrubbing with NaOH solutions to minimize environmental impact.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Classical (THF/K₂CO₃)High yield, mild conditionsRequires anhydrous solvents
Catalytic AlkylationFunctional group toleranceNot optimized for primary synthesis
Flow ChemistryScalability, reduced reaction timeHigh initial equipment cost

Chemical Reactions Analysis

N,N,4-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N,4-trimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,4-trimethylbenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication . This mechanism underlies the antibacterial activity of sulfonamide-based drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamides exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a comparative analysis of N,N,4-trimethylbenzenesulfonamide with structurally related compounds:

Substituent Effects on Physicochemical Properties

Compound Name Substituents Key Properties/Implications
This compound N,N-dimethyl; 4-methyl High lipophilicity due to methyl groups; moderate steric hindrance.
4-Methyl-N-(2-benzoylphenyl)benzenesulfonamide () 4-methyl; N-(2-benzoylphenyl) Increased π-π interactions from benzoyl group; potential for enhanced target binding.
N,N-Di-(n-butyl)-p-toluenesulfonamide () N,N-di-n-butyl; 4-methyl Higher lipophilicity and steric bulk, likely reducing solubility in aqueous media.
3-Amino-N,N,4-trimethylbenzenesulfonamide () 3-amino; N,N-dimethyl; 4-methyl Amino group introduces hydrogen-bonding capacity, improving solubility and bioactivity.
4-Acetyl-N,N-dimethyl-benzenesulfonamide () 4-acetyl; N,N-dimethyl Acetyl group enhances electronic effects, potentially altering reactivity and metabolism.

Research Findings and Implications

  • Structural Flexibility: The trimethylated derivative’s simplicity allows for facile functionalization, making it a versatile scaffold for drug development. For example, introducing amino or acetyl groups (as in and ) can tailor solubility and target affinity.
  • Limitations : The lack of polar substituents in this compound may limit its utility in hydrophilic environments, necessitating further derivatization for specific applications.

Biological Activity

N,N,4-trimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and cardiovascular effects, supported by case studies and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉NO₂S
  • Molecular Weight : 251.36 g/mol
  • Structure : The compound features a sulfonamide group (-SO₂NH-) linked to a 2,4,6-trimethylbenzene moiety.

The structural characteristics of this compound influence its biological activity through interactions with various biological molecules.

This compound exhibits its biological effects primarily through enzyme inhibition and interactions with cellular pathways. The sulfonamide moiety can form hydrogen bonds and other interactions with target proteins, modulating their activity. This mechanism is crucial for its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor. For example:

  • Case Study : In a study examining the inhibition of TMPRSS2 (a serine protease involved in viral entry), compounds similar in structure demonstrated IC₅₀ values ranging from 2.5 to 57.5 nM, suggesting significant inhibitory potential for related sulfonamide derivatives .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties:

  • Mechanism : They inhibit bacterial growth by interfering with folate synthesis.
  • Potential Applications : Investigations into related compounds suggest that modifications in the alkyl chain can enhance antimicrobial activity against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

Compound NameMolecular Weight (g/mol)Enzyme Inhibition PotentialAntimicrobial Activity
This compound251.36ModeratePotential
N-methyl-2,4,6-trimethylbenzenesulfonamide235.34HighModerate
N-propyl-2,4,6-trimethylbenzenesulfonamide239.34ModerateModerate

This table highlights the distinct properties and activities of this compound compared to other benzenesulfonamides.

Cardiovascular Effects

A recent study evaluated the effects of various benzenesulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. Key findings include:

  • Results : Certain derivatives showed a decrease in perfusion pressure and coronary resistance compared to controls. Specifically, the compound 4-(2-aminoethyl)-benzenesulfonamide exhibited significant effects by interacting with calcium channels .

Q & A

Q. What are the optimal synthetic routes and characterization methods for N,N,4-trimethylbenzenesulfonamide?

The synthesis typically involves sulfonylation of 4-methylaniline derivatives using trimethylbenzenesulfonyl chloride under controlled conditions (e.g., inert atmosphere, 0–5°C). Key steps include purification via column chromatography and structural validation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For example, analogous sulfonamide syntheses employ dichloromethane as a solvent and triethylamine as a base to neutralize HCl byproducts .

Q. How can researchers screen the biological activity of this compound derivatives?

Standard protocols include:

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy .
  • Antimicrobial testing : Perform minimum inhibitory concentration (MIC) assays against bacterial/fungal strains via broth microdilution .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Q. What role does this compound play in organic synthesis?

It serves as a versatile intermediate for constructing complex heterocycles (e.g., oxazepines, thiadiazoles) through nucleophilic substitution or coupling reactions. For instance, its sulfonamide group can act as a directing group in C–H activation reactions, enabling regioselective functionalization .

Advanced Research Questions

Q. How can kinetic studies resolve contradictory reactivity data in sulfonamide-based reactions?

Contradictions in reaction outcomes (e.g., competing substitution vs. elimination pathways) can be addressed by:

  • Time-resolved kinetic analysis : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediate species .
  • Solvent effects : Compare rate constants in polar aprotic (e.g., DMF) vs. nonpolar solvents to assess stabilization of transition states .
  • Isotopic labeling : Use deuterated analogs to trace proton transfer steps in mechanisms .

Q. What computational tools are suitable for studying structure-activity relationships (SAR) of this compound analogs?

  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with bioactivity .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over nanosecond timescales to assess stability of binding poses .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
  • X-ray crystallography : Obtain definitive proof of stereochemistry and crystal packing effects .
  • Cross-validation with synthetic intermediates : Compare spectral data of precursor compounds to isolate artifacts .

Q. What strategies optimize the metabolic stability of sulfonamide-derived drug candidates?

  • Prodrug design : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., esters) to enhance bioavailability .
  • Metabolite identification : Use LC-MS/MS to track in vitro hepatic microsomal degradation pathways .
  • Halogenation : Introduce fluorine or chlorine atoms at para positions to block oxidative metabolism .

Q. How do solvent and temperature variations affect reaction outcomes in sulfonamide functionalization?

  • Temperature-controlled experiments : Conduct reactions at −78°C (for kinetic control) vs. reflux (for thermodynamic products) to isolate intermediates .
  • Solvent polarity screening : Compare yields in DMSO (high polarity) vs. THF (low polarity) to optimize SN1/SN2 pathways .
  • Microwave-assisted synthesis : Accelerate reaction rates and improve selectivity under controlled heating .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,4-trimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N,N,4-trimethylbenzenesulfonamide

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